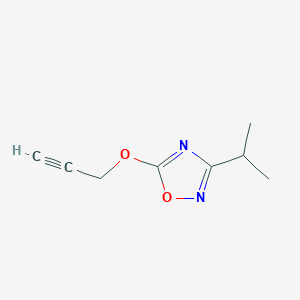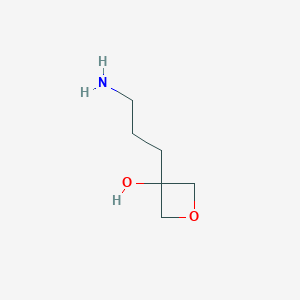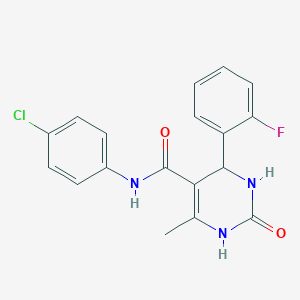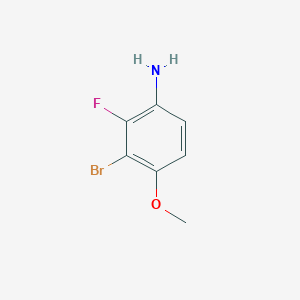![molecular formula C18H15N3O6S B2788069 2-(4-{2-Cyano-2-[(4-sulfamoylphenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid CAS No. 1057729-60-8](/img/structure/B2788069.png)
2-(4-{2-Cyano-2-[(4-sulfamoylphenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of phenoxy acetic acid, which is an organic compound that represents a group of phenoxy acetic acid derivatives . It contains several functional groups, including a cyano group (-CN), a carbamoyl group (-CONH2), a sulfamoyl group (-SO2NH2), and a phenoxy group (Ph-O-). These functional groups suggest that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a phenyl ring (from the phenoxy group), a cyano group, a carbamoyl group, and a sulfamoyl group. These groups are likely to confer specific chemical properties to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and the functional groups it contains. For example, the presence of a cyano group might confer polarity to the molecule, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Phenylboronic pinacol esters have garnered attention as potential drug carriers. Their boron-containing structure makes them suitable for neutron capture therapy (NCT), a cancer treatment method that exploits the capture of thermal neutrons by boron-10 nuclei. Researchers are investigating their use in targeted drug delivery systems, aiming to enhance drug efficacy while minimizing side effects .
Chemical Sensors
The unique reactivity of phenylboronic acids with diols (such as sugars) has led to the development of glucose sensors. These sensors exploit the reversible binding of boronic acids to glucose, resulting in measurable changes in fluorescence or electrochemical signals. Researchers are exploring similar applications for phenylboronic pinacol esters in biosensors and environmental monitoring .
Organic Synthesis
Phenylboronic pinacol esters serve as versatile building blocks in organic synthesis. Their reactivity allows for the formation of C-C bonds through Suzuki-Miyaura cross-coupling reactions. Scientists utilize these reactions to create complex molecules, such as pharmaceutical intermediates and natural products .
Materials Science
Researchers are investigating the incorporation of phenylboronic pinacol esters into polymeric materials. These compounds can impart specific properties, such as self-healing behavior, due to their reversible covalent interactions. Applications include self-healing coatings, adhesives, and smart materials .
Photodynamic Therapy (PDT)
Phenylboronic pinacol esters have been explored as photosensitizers in PDT. In this cancer treatment, light activates the photosensitizer, leading to the generation of reactive oxygen species that selectively destroy tumor cells. Their boron content enhances the efficacy of PDT .
Supramolecular Chemistry
The reversible binding of phenylboronic acids to diols plays a crucial role in supramolecular chemistry. Researchers use these interactions to design molecular recognition systems, host-guest complexes, and functional materials. Phenylboronic pinacol esters contribute to this field by providing a boron-based recognition motif .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-[2-cyano-3-oxo-3-(4-sulfamoylanilino)prop-1-enyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c19-10-13(9-12-1-5-15(6-2-12)27-11-17(22)23)18(24)21-14-3-7-16(8-4-14)28(20,25)26/h1-9H,11H2,(H,21,24)(H,22,23)(H2,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXFADSYMRTJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2787989.png)

![(2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2787991.png)
![4-butoxy-N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2787992.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2787994.png)
![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2787995.png)



![2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide](/img/structure/B2788002.png)


